![molecular formula C25H22N2O4S B2606973 1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-12-3](/img/structure/B2606973.png)
1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Phenyl compounds are aromatic compounds containing a phenyl group .
Synthesis Analysis
The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . The synthesis of phenyl compounds often involves reactions with phenyl groups .
Molecular Structure Analysis
Thiazoles have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazoles occupy potent biological applications, described by Hantzsch and Weber for the first time in 1887 . They are used in the cure of cancer .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles are influenced by the presence of sulfur and nitrogen atoms in the ring structure .
Scientific Research Applications
Synthesis and Photovoltaic Applications
DPP derivatives and structurally similar compounds have been extensively researched for their synthesis and application in photovoltaic devices. For example, conjugated polymers incorporating DPP units show promising applications in polymer solar cells due to their strong absorption and high electron mobility. These materials demonstrate significant potential for enhancing the power conversion efficiency of solar cells, highlighting their importance in renewable energy technologies (Hu et al., 2015).
Supramolecular Chemistry
The self-assembly of DPP-based compounds into metallo-supramolecular polymers reveals their application in creating materials with unique optical properties. Such assemblies are characterized by their strong and broad visible absorption, which is crucial for developing novel optical materials. This property is beneficial for applications in light-harvesting systems and photonic devices (Chen et al., 2014).
Organic Electronics and Luminescent Materials
The development of deeply colored polymers containing isoDPP units for electronic applications is another area of interest. These polymers exhibit high solubility in organic solvents and strong fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The study of their photophysical properties underlines the potential for creating new materials with desired electronic and luminescent characteristics (Welterlich et al., 2012).
Chemical Synthesis and Drug Development
Research into the chemical synthesis of DPP derivatives and their analogs has also shown potential applications in drug development. The exploration of novel synthetic routes and the characterization of these compounds provide a foundation for designing drugs with improved efficacy and specificity. This area of research is crucial for the pharmaceutical industry, aiming to discover new therapeutic agents with enhanced performance (Vydzhak & Panchishin, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-tert-butylphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-25(2,3)15-7-5-14(6-8-15)20-19-21(28)17-10-9-16(30-4)13-18(17)31-22(19)23(29)27(20)24-26-11-12-32-24/h5-13,20H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFRYHVALHOLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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